molecular formula C14H19ClN2O3S B5438876 4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B5438876
M. Wt: 330.8 g/mol
InChI Key: KHVONKMVUXVUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of intracellular non-receptor tyrosine kinases. JAK3 is primarily expressed in hematopoietic cells, and is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can block the signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cytokine signaling, this compound has been shown to inhibit the proliferation of T cells and B cells, and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to reduce the number of circulating T cells and to inhibit the production of antibodies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide for lab experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway without affecting other signaling pathways. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a prolonged period of time.

Future Directions

There are a number of potential future directions for research on 4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide. One area of research could focus on the development of more potent and selective JAK3 inhibitors. Another area of research could focus on the use of this compound in combination with other therapies for the treatment of autoimmune diseases. Additionally, further research could be conducted to better understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide can be synthesized through a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting amine is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with piperidine-1-sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

4-chloro-N,N-dimethyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were refractory to other treatments. This compound has also been shown to be effective in reducing the severity of psoriasis in a phase II clinical trial. In addition, this compound has been studied for its potential use in the treatment of inflammatory bowel disease.

properties

IUPAC Name

4-chloro-N,N-dimethyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-16(2)14(18)11-6-7-12(15)13(10-11)21(19,20)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVONKMVUXVUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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